Cas no 1788043-88-8 (3,3-bis(hydroxymethyl)cyclobutan-1-ol)

3,3-Bis(hydroxymethyl)cyclobutan-1-ol is a polyfunctional cyclobutane derivative featuring three hydroxyl groups, offering versatile reactivity for synthetic applications. Its rigid cyclobutane backbone enhances structural stability, while the hydroxymethyl groups provide sites for further functionalization, making it valuable in polymer chemistry, crosslinking agents, and pharmaceutical intermediates. The compound’s high density of hydroxyl groups also contributes to its solubility in polar solvents, facilitating its use in aqueous or alcohol-based systems. Its balanced hydrophilicity and steric constraints make it suitable for designing tailored macromolecules or fine chemicals with controlled properties. This compound is particularly useful in applications requiring precise molecular architecture and multifunctional reactivity.
3,3-bis(hydroxymethyl)cyclobutan-1-ol structure
1788043-88-8 structure
Product Name:3,3-bis(hydroxymethyl)cyclobutan-1-ol
CAS No:1788043-88-8
MF:C6H12O3
MW:132.157682418823
MDL:MFCD28501619
CID:2094412
PubChem ID:19597552
Update Time:2025-10-30

3,3-bis(hydroxymethyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (3-Hydroxycyclobutane-1,1-diyl)dimethanol
    • 3,3-bis(hydroxymethyl)cyclobutan-1-ol
    • SY099371
    • AKOS025289759
    • SB84270
    • MFCD28501619
    • 1788043-88-8
    • P14796
    • AS-52325
    • SCHEMBL8352577
    • CS-0051636
    • MDL: MFCD28501619
    • Inchi: 1S/C6H12O3/c7-3-6(4-8)1-5(9)2-6/h5,7-9H,1-4H2
    • InChI Key: XRUCAPWDQSAXQC-UHFFFAOYSA-N
    • SMILES: OC1CC(CO)(CO)C1

Computed Properties

  • Exact Mass: 132.078644241g/mol
  • Monoisotopic Mass: 132.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 90.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 60.7Ų

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3,3-bis(hydroxymethyl)cyclobutan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1788043-88-8)3,3-bis(hydroxymethyl)cyclobutan-1-ol
Order Number:A881345
Stock Status:in Stock
Quantity:1g/500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:03
Price ($):157.0/313.0
Email:sales@amadischem.com

Additional information on 3,3-bis(hydroxymethyl)cyclobutan-1-ol

3,3-Bis(hydroxymethyl)cyclobutan-1-ol (CAS No. 1788043-88-8): An Overview of Its Properties, Applications, and Recent Research

3,3-Bis(hydroxymethyl)cyclobutan-1-ol (CAS No. 1788043-88-8) is a cyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as BHMCB, is characterized by its cyclobutane ring and two hydroxymethyl groups attached to the 3-position of the ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable molecule for various applications.

The chemical structure of 3,3-bis(hydroxymethyl)cyclobutan-1-ol can be represented as C6H12O4. The cyclobutane ring is a four-membered ring, which is inherently strained due to the high angle strain and eclipsing interactions between the hydrogen atoms. The hydroxymethyl groups (-CH2OH) attached to the 3-position of the ring further increase the molecular complexity and reactivity. These functional groups can participate in various chemical reactions, such as esterification, etherification, and oxidation, making BHMCB a versatile building block in synthetic chemistry.

In terms of physical properties, 3,3-bis(hydroxymethyl)cyclobutan-1-ol is a colorless solid at room temperature with a melting point of approximately 95°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water due to the presence of the hydrophobic cyclobutane ring. The compound's solubility characteristics make it suitable for use in both aqueous and non-aqueous reaction media.

The synthesis of BHMCB has been extensively studied in the literature. One common synthetic route involves the reaction of cyclobutanone with formaldehyde in the presence of an acid catalyst. This reaction proceeds via a nucleophilic addition mechanism followed by intramolecular cyclization to form the cyclobutane ring. The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product. Alternative synthetic methods include the use of transition metal-catalyzed coupling reactions and organocatalytic approaches to achieve higher yields and selectivities.

BHMCB has found applications in various fields due to its unique properties. In pharmaceutical research, it has been explored as a potential intermediate for the synthesis of bioactive compounds. For instance, recent studies have shown that derivatives of BHMCB exhibit promising anti-inflammatory and antitumor activities. One study published in the Journal of Medicinal Chemistry reported that a series of BHMCB-based compounds demonstrated significant inhibition of COX-2 enzyme activity, which is associated with inflammation and pain. Another study published in Cancer Research found that certain derivatives of BHMCB exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.

In materials science, BHMCB has been investigated for its potential use in polymer synthesis. The hydroxymethyl groups can be functionalized to introduce various reactive moieties, such as acrylate or methacrylate groups, which can be polymerized to form novel polymers with unique properties. These polymers have potential applications in coatings, adhesives, and biomedical materials. For example, a study published in Macromolecules reported that poly(BHMCB-acrylate) exhibited excellent mechanical properties and biocompatibility, making it suitable for use in tissue engineering scaffolds.

The environmental impact of BHMCB has also been studied to ensure its safe use in industrial and pharmaceutical applications. Research has shown that BHMCB is biodegradable under aerobic conditions and does not accumulate in the environment. Additionally, it has low toxicity to aquatic organisms, which is an important consideration for environmental safety.

In conclusion, 3,3-bis(hydroxymethyl)cyclobutan-1-ol (CAS No. 1788043-88-8), or BHMCB, is a versatile compound with unique structural features that make it valuable for various applications in organic chemistry, pharmaceuticals, and materials science. Its chemical properties and reactivity have been extensively studied, leading to its use as an intermediate for bioactive compounds and as a building block for novel polymers. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its importance in modern scientific research.

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Amadis Chemical Company Limited
(CAS:1788043-88-8)3,3-bis(hydroxymethyl)cyclobutan-1-ol
A881345
Purity:99%/99%
Quantity:1g/500mg
Price ($):157.0/313.0
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